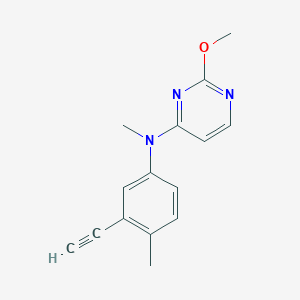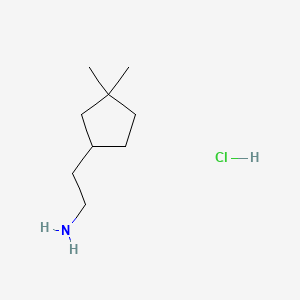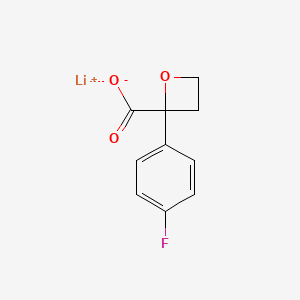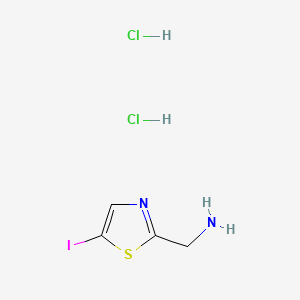
4-(2,2,2-Trifluoroacetamido)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroacetamido)picolinic acid is a fluorinated organic compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is known for its unique chemical properties and versatility in various scientific research applications.
Métodos De Preparación
The synthesis of 4-(2,2,2-Trifluoroacetamido)picolinic acid typically involves the reaction of picolinic acid with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or acetonitrile
Temperature: Room temperature to reflux
Base: Triethylamine or pyridine
The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Análisis De Reacciones Químicas
4-(2,2,2-Trifluoroacetamido)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoroacetamido group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Solvents: Dichloromethane, acetonitrile, ethanol
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroacetamido)picolinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)picolinic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit viral entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Additionally, it binds to zinc finger proteins, altering their structure and disrupting their function, which can inhibit viral replication and packaging .
Comparación Con Compuestos Similares
4-(2,2,2-Trifluoroacetamido)picolinic acid can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C8H5F3N2O3 |
|---|---|
Peso molecular |
234.13 g/mol |
Nombre IUPAC |
4-[(2,2,2-trifluoroacetyl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-4-1-2-12-5(3-4)6(14)15/h1-3H,(H,14,15)(H,12,13,16) |
Clave InChI |
FZHHSPWKGHKERO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1NC(=O)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)

![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)

![rac-(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octane](/img/structure/B13480959.png)
![rac-[(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-yl]methanesulfonyl fluoride](/img/structure/B13480961.png)






